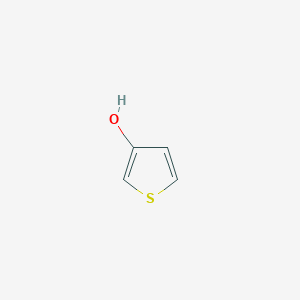

Thiophen-3-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

thiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERSKCAGZCXYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449924 | |

| Record name | Thiophen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-59-8 | |

| Record name | Thiophen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Synthetic Methodologies for Thiophen-3-ol and Its Derivatives

Novel Synthetic Procedures

Water-Mediated Synthesis

Water has emerged as an environmentally benign and effective medium for the synthesis of certain Thiophen-3-ol derivatives. A notable example is the facile synthesis of 2-substituted benzo[b]thiophen-3-ols, where water serves as the sole reaction medium tandfonline.comresearchgate.net. Density Functional Theory (DFT) investigations suggest that water plays crucial mechanistic roles in both neutral and anionic pathways of these reactions, facilitating concerted C-C bond formation and hydrogen transfer or anion attack to the carbonyl group tandfonline.com.

Another green synthetic strategy involves the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. This method utilizes methyl thioglycolate and 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates in water, achieving excellent yields ranging from 65% to 95% rsc.org. The efficiency of this approach is further enhanced by eliminating the need for tedious purification steps, as products can often be purified by simple washing with lukewarm water rsc.org.

Furthermore, water is frequently employed in the work-up procedures for the isolation and purification of this compound derivatives. For instance, in the synthesis of 2-aroylbenzo[b]thiophen-3-ols, the reaction mixture is typically poured into ice-cold water, and the pH is adjusted to induce complete precipitation of the desired product, which is then collected by filtration and washed with cold water rsc.orgnih.gov.

Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of thiophene derivatives, enabling the construction of the five-membered heterocyclic ring from acyclic precursors. These methods often allow for regiospecific formation of the desired substitution pattern, frequently in a single step with high atom economy nih.gov.

Intramolecular cyclization is a powerful strategy for forming the thiophene ring. An efficient one-pot method for synthesizing 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine rsc.orgrsc.orgrsc.orgresearchgate.netnih.gov. This reaction proceeds via an SN2-type nucleophilic attack of the sulfhydryl group of 2-mercaptobenzoic acid on the bromomethyl ketone, forming a sulfanylbenzoic acid intermediate rsc.orgresearchgate.net. This intermediate then undergoes an in situ intramolecular cyclization, facilitated by the abstraction of a proton from the α-carbon by triethylamine, leading to an enolate. This enolate subsequently attacks the carboxylic group, resulting in the formation of the 2-aroylbenzo[b]this compound product in high yields rsc.orgrsc.org.

Table 1: Intramolecular Cyclization for 2-Aroylbenzo[b]thiophen-3-ols

| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Conditions | Product (Derivative) | Yield (%) | Reference |

| 2-Mercaptobenzoic acid | Aryl bromomethyl ketones | Triethylamine | DMF | Room temperature, 2–4 h | 2-Aroylbenzo[b]this compound | High | rsc.orgrsc.org |

Another approach to 2-acyl-3-hydroxythiophenes involves the reaction of the anion of a mercaptoketone with dimethyl acetylenedicarboxylate (DMAD) tandfonline.com. The resulting esters are then hydrolyzed to the corresponding acids, followed by decarboxylation to yield the desired ketones tandfonline.com. This method demonstrates an effective intramolecular cyclization for the formation of the hydroxythiophene core.

[3+2] Cyclization reactions are valuable for constructing five-membered rings, including thiophenes. A [3+2] cascade cyclization reaction has been developed for the facile synthesis of tetrasubstituted thiophenes, utilizing pyridinium 1,4-zwitterionic thiolates and activated allenes under thermal conditions rsc.org. This method provides access to a diverse library of thiophene compounds rsc.org.

Furthermore, the [3+2]-cycloaddition of thiocarbonyl ylides with various alkenes and alkynes has been extensively studied acs.orgresearchgate.net. This reaction yields dihydro- and tetrahydrothiophene products, which serve as exceptionally versatile intermediates for the subsequent synthesis of highly functionalized thiophenes acs.org. High-pressure conditions can be employed to enable these cycloadditions for thermally unstable, sterically hindered, or moderately reactive substrates, often leading to increased yields acs.org. For instance, the reaction of chloromethyl trimethylsilylmethyl sulfide, a precursor of thiocarbonyl ylide, with electron-deficient alkenes (e.g., acrylates, acrylonitrile, vinylarenes) in the presence of CsF can proceed at room temperature to form corresponding tetrahydrothiophenes in good yields researchgate.net. Alkynes, such as ethyl acetylenecarboxylate, can also serve as dipolarophiles to yield 2,5-dihydrothiophenes researchgate.net.

Table 2: Examples of [3+2] Cyclization Reactions for Thiophene Derivatives

| Reactants | Key Intermediate/Catalyst | Conditions | Product Type (Derivative) | Yield (%) | Reference |

| Pyridinium 1,4-zwitterionic thiolates, activated allenes | - | Thermal | Tetrasubstituted thiophenes | - | rsc.org |

| Thiocarbonyl ylides, alkenes/alkynes | - | Thermal, high-pressure | Dihydro-/tetrahydrothiophenes | Up to 58% increase with high pressure | acs.org |

| Chloromethyl trimethylsilylmethyl sulfide, electron-deficient alkenes | CsF | Room temperature (or heating) | Tetrahydrothiophenes | Good | researchgate.net |

| Chloromethyl trimethylsilylmethyl sulfide, ethyl acetylenecarboxylate | CsF | - | 2,5-Dihydrothiophenes | - | researchgate.net |

Intramolecular Cyclization Reactions

Precursor and Reagent Chemistry in Synthesis

The successful synthesis of this compound and its derivatives often hinges on the judicious selection and transformation of specific precursors and reagents.

Thiophene Precursor Oxidation

Oxidation reactions play a crucial role in introducing the hydroxyl group onto the thiophene ring or modifying existing thiophene structures. One significant pathway involves the oxidation of thiophene by hydroperoxyl radical (HO2), which can lead to the formation of "thiophene-ol" among other products like thiophene-epoxide, thiophene-oxide, oxathiane, and thiophenone researchgate.net. Computational studies indicate that the addition of HO2 to the α and β carbons of thiophene are the most kinetically favored initial steps in this complex oxidation researchgate.net.

Another method involves the oxidation of (thiophen-3-yl)boronic acid with hydrogen peroxide to directly yield this compound acs.org. This highlights a direct oxidative route to the target compound from a functionalized thiophene precursor.

Furthermore, the oxidation of thiophene using trifluoroperacetic acid can proceed through two main pathways: a major pathway forming a thiophene S-oxide intermediate, which then undergoes dimerization and further oxidation to sulfoxide and sulfone products; and a minor pathway involving a Prilezhaev epoxidation to form thiophene-2,3-epoxide, which rapidly rearranges to thiophene-2-one (an isomer of this compound) wikipedia.org. The rearrangement to thiophene-2-one involves a 1,2-hydride shift and a cationic intermediate wikipedia.org.

For substituted thiophen-3-ols, lithiation-oxygenation strategies are also employed. For example, 2-methylthis compound can be synthesized via sequential deprotonation of 3-bromo-2-methylthiophene using organolithium reagents (e.g., n-butyllithium) at cryogenic temperatures, followed by oxygenation with trimethyl borate to generate a boronate intermediate. Acidic hydrolysis of this intermediate then yields 2-methylthis compound .

Halogenated Thiophene Derivatives in Synthesis

Halogenated thiophenes play a significant role as versatile building blocks in the synthesis of this compound and its derivatives. These halogenated precursors enable various transformations, including nucleophilic aromatic substitution and metal-mediated coupling reactions, to introduce the hydroxyl group or other functionalities. For instance, 3-bromothiophene is a key intermediate for synthesizing 3-substituted thiophenes orgsyn.orgmallakchemicals.com.

One approach involves the direct displacement of halogen atoms, although this can face significant kinetic barriers, particularly for direct nucleophilic aromatic substitution at the 3-position of halogenated thiophenes . However, electrophilic cyclization reactions of alkynes, utilizing sodium halides as electrophilic halogen sources in the presence of copper(II) sulfate, have proven effective for synthesizing 3-halobenzo[b]thiophene derivatives in high yields nih.govmdpi.com. This environmentally benign methodology often employs ethanol as a solvent nih.gov.

Another method for preparing 3-bromothiophene, a common halogenated thiophene, involves the reduction of 2,3,5-tribromothiophene using an acid-metal system, such as strong phosphoric acid or hydrochloric acid with zinc powder, reduced iron powder, or magnesium powder. This method can achieve high purity (over 99.0%) with minimal by-product formation (less than 5% 2-bromothiophene) and offers a low production cost google.com. Alternatively, 3-bromothiophene can be obtained by removing α-bromines from 2,3,5-tribromothiophene through Grignard entrainment or halogen-metal interconversion with n-butyllithium followed by hydrolysis orgsyn.org.

Role of Specific Bases and Solvents in Reaction Optimization

The choice of specific bases and solvents is critical for optimizing the yield, selectivity, and efficiency of synthetic reactions involving this compound and its derivatives. Reaction conditions, including temperature and time, are often finely tuned in conjunction with base and solvent selection.

For the synthesis of 2-aroylbenzo[b]thiophen-3-ols, a one-pot method reacting 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine (TEA) in dimethylformamide (DMF) has been reported to yield high amounts of the desired product rsc.orgrsc.orgresearchgate.net. Initial attempts with sodium acetate in DMF were unsuccessful in promoting the in situ cyclization, yielding only the acyclic product rsc.orgresearchgate.net. Replacing DMF with less polar solvents like tetrahydrofuran (THF) also proved ineffective researchgate.net. However, using TEA in DMF at room temperature for 30 minutes led to the formation of the desired products researchgate.net. Optimization studies for the synthesis of benzo[b]thiophenes have shown that a combination of triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent, with heating at 100 °C for 3 hours, can provide maximum yields rsc.org.

For nucleophilic aromatic substitution reactions, such as the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes, polar aprotic solvents and moderate bases are generally suitable. For example, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiophenols or thioglycolates in the presence of potassium carbonate (K2CO3) proceeds rapidly mdpi.comresearchgate.net.

In direct C-H arylation reactions of thiophenes, the solvent choice significantly impacts reactivity. For instance, replacing water with more acidic solvents like 1,1,1-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) can markedly increase reactivity. HFIP, in combination with silver carbonate (Ag2CO3) as a base, has been shown to afford arylated products in good yields nih.gov.

Table 1: Optimized Reaction Conditions for Benzo[b]thiophene Synthesis rsc.org

| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) | Product |

| 1 | NaOAc | DMF | RT | 6–8 | Trace | 9a (acyclic) |

| 2 | NaOAc | DMF | 100 °C | 24 | Trace | 9a (acyclic) |

| 3 | NaOAc | THF | RT | - | Unsuccessful | - |

| 4 | NaOAc | THF | 100 °C | - | Unsuccessful | - |

| 25 | TEA | DMSO | - | - | Lower | 5a |

| 26 | TEA | DMSO | - | - | Lower | 5a |

| Optimized | TEA | DMF | 100 °C | 3 | Maximum | 5a |

Synthetic Routes to Functionalized this compound Derivatives

Functionalized this compound derivatives are synthesized to impart specific chemical properties or to enable further transformations. These functionalizations can involve the introduction of various groups, including sulfonyl groups and aromatic/heteroaromatic substituents.

The introduction of sulfonyl groups onto this compound or its derivatives is a significant functionalization, leading to sulfonylated thiophene compounds that can exhibit unique electronic properties and potential applications ontosight.aiontosight.ai. The synthesis of such compounds often involves multi-step reactions, including the formation of the thiophene ring, followed by selective oxidation and the introduction of the sulfonyl group ontosight.ai.

One general method for preparing thiophenols, which can serve as precursors or related compounds, involves the reduction of sulfonyl chlorides by zinc dust and sulfuric acid orgsyn.org. This method can yield pure products and avoids certain side reactions orgsyn.org. For thiophene compounds bearing sulfanyl side chains, oxidation reactions can be employed to selectively oxidize these chains to sulfonyl groups with high yield, without oxidizing the thiophene ring itself epo.org.

Sulfonylation of thiophene itself can yield thiophene-2-sulfonic acid, and 2-chlorosulfonation is an efficient process derpharmachemica.com. Sulfonyl chlorides, which are key intermediates for introducing sulfonyl groups, can be prepared through oxidative chlorination protocols lookchem.com. For example, thiophene-2-sulfonyl chloride has been used in reactions with iodophenol rsc.org.

The synthesis of aromatic and heteroaromatic substituted thiophen-3-ols often involves cross-coupling reactions and C-H functionalization strategies. These methods allow for the precise attachment of diverse aromatic and heteroaromatic moieties to the thiophene core.

Direct C-H arylation of thiophenes and benzo[b]thiophenes has emerged as an efficient approach for synthesizing heterobiaryls nih.govacs.org. A major challenge in these methods is controlling the regioselectivity of arylation and achieving mild reaction conditions, as many existing methodologies require elevated temperatures, strong oxidants, or strong acids/bases nih.gov. However, room-temperature direct β-arylation of thiophenes with iodoarenes has been reported, utilizing a palladium catalyst system nih.govacs.org. This process can also be applied to the regioselective C-4 arylation of C-2 and C-3 substituted thiophenes, often showing high regioselectivity (e.g., >99:1 for C-4 arylation) nih.govacs.org.

Another strategy involves the regioselective C-H arylation of 3-substituted thiophene derivatives, which can be achieved using a Knochel-Hauser base, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine). This induces metalation selectively at the less hindered 5-position of the thiophene ring at room temperature. Subsequent addition of various aryl halides in the presence of a nickel or palladium catalyst affords regioselectively arylated thiophenes in good to excellent yields clockss.org. This method is effective for forming thiophene-thiophene bonds and for arylation reactions with aryl bromides and chlorides under mild conditions clockss.org.

Palladium-catalyzed direct arylation reactions of heteroaromatic compounds, including thiophenes, with substituted aryl halides have gained significant interest as alternatives to traditional cross-coupling reactions, often achieving arylation products in high yields (up to 99%) researchgate.net. These methods are crucial for the preparation of a wide variety of arylated heterocycles researchgate.net.

Table 2: Regioselective C-H Arylation of 3-Substituted Thiophenes clockss.org

| Substrate (3-substituted thiophene) | Aryl Halide | Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) | Regioselectivity (5-Aryl/2-Aryl ratio) |

| 3-hexylthiophene | various aryl halides | Ni or Pd catalyst | TMPMgCl·LiCl | THF | RT | 3 | Good to Excellent | Selective at 5-position |

Ii. Chemical Reactivity and Transformational Pathways of Thiophen-3-ol Systems

Nucleophilic Reactions

The thiophen-3-ol system, particularly its thiophen-3(2H)-one tautomer, exhibits notable reactivity towards nucleophilic reagents. This reactivity is often governed by the presence of an α,β-unsaturated carbonyl system in the keto form.

Conjugate Addition Reactions of Thiophen-3(2H)-ones

Thiophen-3(2H)-ones, acting as α,β-unsaturated ketones, readily undergo conjugate (1,4-) addition reactions with various nucleophiles. This reactivity is analogous to that observed in other α,β-unsaturated carbonyl compounds, such as chalcones. Detailed research findings demonstrate the successful application of Michael addition reactions to synthesize complex heterocyclic structures.

For instance, (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones (also known as thioaurones), which are fused-ring analogues of thiophen-3(2H)-one, participate in Michael additions with active methylene compounds. These reactions typically proceed in the presence of a basic catalyst, such as piperidine. Examples of active methylene compounds include ethyl cyanoacetate and malononitrile. The reaction of (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones with these nucleophiles in ethanol, catalyzed by piperidine, leads to the formation of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and 2-amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyrans, respectively. uni.lunih.gov

Similarly, 3(2H)-thiophenone 1,1-dioxide, a sulfone derivative, has been shown to undergo Michael additions with thiols and amines. These additions can be accompanied by the extrusion of sulfur dioxide, yielding vinyl sulfides and enamines. The solvent employed significantly influences the rates of both the Michael addition and the subsequent extrusion reaction. uni.lu

| Reactant (Thiophen-3(2H)-one System) | Nucleophile (Active Methylene Compound) | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| (Z)-2-Arylidenebenzo[b]thiophen-3(2H)-ones | Ethyl cyanoacetate | Piperidine | Ethanol | 2-Amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates | uni.lunih.gov |

| (Z)-2-Arylidenebenzo[b]thiophen-3(2H)-ones | Malononitrile | Piperidine | Ethanol | 2-Amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyrans | uni.lunih.gov |

| 3(2H)-Thiophenone 1,1-dioxide | Thiols | None specified | Various | Vinyl sulfides (with SO2 extrusion) | uni.lu |

| 3(2H)-Thiophenone 1,1-dioxide | Amines | None specified | Various | Enamines (with SO2 extrusion) | uni.lu |

SN2-Type Nucleophilic Attacks

While direct SN2 reactions on the aromatic carbons of the thiophene ring are generally disfavored due to the aromaticity, nucleophilic attacks following an SN2-type mechanism can occur in the synthesis of this compound derivatives or on activated side chains. For instance, the synthesis of 2-aroylbenzo[b]thiophen-3-ols involves an SN2-type nucleophilic attack. This reaction proceeds through the attack of the deprotonated sulfhydryl group of thiosalicylic acid on the α-carbon of a bromomethyl ketone (an α-halo ketone), in the presence of a base like triethylamine. This initial SN2 displacement is followed by an intramolecular cyclization, ultimately yielding the 2-aroylbenzo[b]this compound in high yield. uni.lu This illustrates how SN2-type reactivity can be harnessed in the formation of this compound systems.

Oxidation and Reduction Reactions

The sulfur atom within the thiophene ring and the hydroxyl group of this compound can undergo various oxidation and reduction reactions, leading to different functionalities and properties.

Formation of Sulfoxides and Sulfones

The sulfur atom in the thiophene ring, despite its aromatic character, can be oxidized to form sulfoxides and sulfones. This transformation is a key aspect of the reactivity of thiophene derivatives, particularly in processes like oxidative desulfurization. While thiophene's aromaticity makes its sulfur atom more resistant to oxidation compared to conventional sulfides, it can still be achieved under specific conditions.

Oxidation of thiophene and its derivatives, including 2-methylthis compound, to their corresponding sulfoxides and sulfones has been reported. For example, thiophene can be oxidized by trifluoroperacetic acid, forming a thiophene S-oxide intermediate, which can then undergo further reactions like dimerization and oxidation to yield a mixture of sulfoxide and sulfone products. Catalytic systems, such as methyltrioxorhenium(VII) (MTO) in conjunction with hydrogen peroxide, are effective in promoting the complete oxidation of thiophenes to sulfones via their sulfoxide intermediates. The rate constants for the oxidation of thiophenes are significantly lower than those for aliphatic sulfides, but the conversion from sulfoxide to sulfone is generally comparable. Electron-donating substituents on the thiophene ring can increase the reactivity towards sulfur oxidation to the sulfoxide, while the opposite trend is observed for the sulfoxide to sulfone conversion.

Conversion to Thiol Derivatives

This compound itself is a hydroxy-substituted thiophene, not a thiol (which contains an -SH group). However, certain reduction reactions of this compound derivatives have been reported to yield "thiol derivatives." For example, 2-methylthis compound can undergo reduction reactions to form thiol derivatives. The specific nature of these thiol derivatives and the precise mechanisms involved are not always explicitly detailed in general overviews. It is important to note that the term "thiol derivative" in this context might refer to a compound where a thiol group is introduced elsewhere in the molecule or a ring-opened product, rather than a direct conversion of the hydroxyl group to a thiol on the thiophene ring itself.

Derivatization Strategies via the Hydroxyl Group

The hydroxyl group at position 3 of this compound provides a versatile site for various derivatization strategies, allowing for the modification of its chemical and physical properties and enabling its incorporation into more complex molecular architectures. These strategies are broadly applicable to alcohols and phenols and include:

Esterification: The hydroxyl group can be converted into an ester by reaction with acyl chlorides or organic anhydrides. This is a common method for protecting the hydroxyl group or introducing new functionalities.

Etherification/Alkylation: The hydroxyl group can be alkylated to form ethers. Alkylation of hydroxyl groups can lead to significant changes in properties, such as increased photoluminescence intensity in related pyridine derivatives. Alkylation reactions involving alcohols, often catalyzed by Brønsted acids or metal ions, are well-established methods for forming C-O bonds.

Silylation: Silylation involves the substitution of the hydroxyl hydrogen atom with a silyl group, forming a silicon-oxygen bond. This is frequently employed to increase the volatility of compounds for analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The formation of silylated thiophene derivatives, such as benzo[b]thiophen-3-yldimethyl(phenyl)silane, demonstrates the applicability of this strategy to thiophene systems.

These derivatization strategies are crucial for both synthetic purposes, allowing for the construction of diverse molecules, and analytical applications, facilitating the characterization and detection of this compound and its derivatives.

O-Alkylation and O-AcylationThe enolates derived from 3-hydroxythiophenes, formed by treatment with a base, can undergo O-alkylation and O-acylation reactions with high regioselectivity. For instance, the parent thiophen-3(2H)-one (the keto tautomer of this compound) can be subjected to regiospecific O-acylation using reagents such as acetyl chloride in the presence of triethylamine. Similarly, O-alkylation can be achieved using methyl toluene-p-sulfonate with sodium hydride as a base.nih.govzhanggroup.orgThese reactions selectively introduce alkyl or acyl groups onto the oxygen atom of the hydroxyl group, demonstrating a controlled pathway for functionalizing the this compound scaffold. Compared to their pyrrole counterparts, 3-hydroxythiophenes generally exhibit lower reactivity towards electrophiles.nih.govHowever, their enolate forms provide a reliable route for targeted O-functionalization.nih.govuni.lu

Degradation Studies

This compound is characterized by its significant instability, which leads to various degradation phenomena, particularly at ambient temperatures.

Iii. Spectroscopic Analysis and Characterization of Thiophen-3-ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For thiophene derivatives, both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy provide valuable data.

Direct 1H NMR data for unsubstituted Thiophen-3-ol is not widely reported in readily accessible literature, likely due to its inherent instability and tautomeric nature. However, the principles of 1H NMR apply, allowing for deductions based on related compounds. Protons on the thiophene ring typically resonate in the aromatic region (δ 6.0-8.0 ppm). The position of the hydroxyl group significantly influences the chemical shifts of adjacent protons. For instance, in 2-methylthio-3-hydroxythiophene, a derivative of 3-hydroxythiophene, the hydroxyl proton (OH) has been observed as a singlet at δ 5.89 ppm in CDCl3. vulcanchem.com For enolic tautomers of benzo[b]this compound derivatives, a characteristic downfield signal around δ 13 ppm is observed for the 3-OH moiety. zhanggroup.org

Similar to 1H NMR, specific 13C NMR data for unsubstituted this compound are not commonly detailed. However, 13C NMR provides information on the carbon skeleton and the electronic environment of each carbon atom. For 2-methylthio-3-hydroxythiophene, 13C NMR chemical shifts have been reported at δ 22.09, 107.26, 118.05, 127.67, and 156.56 ppm. vulcanchem.com These values reflect the sp2 hybridized carbons of the thiophene ring and the carbon bearing the hydroxyl group, which is typically deshielded. General 13C NMR parameters for 3-hydroxythiophenes have been studied, contributing to the understanding of their structural characteristics. uni.lu

A crucial aspect of this compound chemistry is its tautomeric equilibrium between the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) forms. NMR spectroscopy is highly effective in resolving and quantifying these tautomeric mixtures. Studies have shown that 3-hydroxythiophene exists in both keto and enol forms, with the spectral data indicating that the enol structures tend to predominate in alcohol solutions, while the keto tautomers are favored in chloroform solution. uni.lu For example, in CDCl3 solution, 3-hydroxythiophene has been reported to exist in a 74:26 keto:enol equilibrium. vulcanchem.com

The differentiation between the tautomers in 1H NMR is distinct:

The enolic 3-OH proton often appears as a characteristic downfield signal, for instance, around δ 13 ppm in related benzo[b]this compound derivatives. zhanggroup.org

Conversely, the keto tautomer, thiophen-3(2H)-one, exhibits an upfield singlet around δ 4.5–5.5 ppm, assigned to the H-2 proton on the saturated carbon adjacent to the carbonyl group. zhanggroup.org

These characteristic shifts allow for the identification and quantification of the tautomeric forms present in a given solvent system.

Carbon-13 NMR (<sup>13</sup>C NMR) Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, particularly the presence of specific functional groups. For this compound, key absorption bands would be expected from both the thiophene ring and the hydroxyl/carbonyl functionalities.

Characteristic IR bands for the thiophene ring include C-H stretching vibrations around 3093 cm-1, symmetric stretching vibrations of the C=C bonds at approximately 1430 cm-1, and antisymmetric stretching vibrations of the C-S bonds at around 701 cm-1. nih.gov Another C-S stretching vibration can be observed at 1279 cm-1, and C-H out-of-plane bending vibrations at 696 cm-1. nih.gov

In its enol form, this compound would exhibit a broad O-H stretching vibration, typically in the range of 3200–3550 cm-1. For 2-methylthio-3-hydroxythiophene, an O-H stretch has been observed at 3429 cm-1. vulcanchem.com If the keto tautomer (thiophen-3(2H)-one) is present, a strong carbonyl (C=O) stretching absorption would be observed, typically around 1715 cm-1. The presence and relative intensities of these bands can indicate the dominant tautomeric form in a particular sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugation and chromophores. Thiophene and its derivatives typically exhibit absorption in the UV region due to π-π* electronic transitions of the aromatic ring. For example, thiophene itself shows an absorption band at 194.73 nm.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing accurate bond lengths, angles, and molecular packing. Due to the potential instability and the dynamic tautomeric equilibrium of unsubstituted this compound, obtaining single crystals suitable for X-ray diffraction can be challenging.

However, X-ray crystallography has been successfully applied to elucidate the solid-state structures of various stable thiophene derivatives and related compounds. For instance, it has been used to corroborate the assigned structures of complex thiophene derivatives and 2-aroylbenzo[b]thiophen-3-ols, confirming their enol or keto tautomeric forms in the solid state. zhanggroup.org This technique remains invaluable for confirming the molecular geometry and intermolecular interactions in more stable analogues of this compound.

Iv. Computational Chemistry and Theoretical Studies on Thiophen-3-ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and condensed phases. For Thiophen-3-ol, DFT calculations are instrumental in understanding its fundamental properties. Common functionals like B3LYP are frequently utilized in conjunction with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), often implemented in software packages like Gaussian researchgate.netnih.govphyschemres.org.

Molecular geometry optimization using DFT aims to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For this compound, these calculations predict the equilibrium bond lengths, bond angles, and dihedral angles, which define its precise molecular shape researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. The optimized geometry serves as a foundational input for subsequent theoretical analyses, providing a stable structure from which to derive other properties nih.gov.

Vibrational frequency analysis, typically performed after geometry optimization, calculates the normal modes of vibration and their corresponding frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of observed bands and confirm the molecular structure researchgate.netnih.govresearchgate.netresearchgate.netosti.gov. DFT calculations are a standard method for determining vibrational frequencies, with results often scaled by empirical factors (e.g., 0.961 for B3LYP) to better match experimental values, accounting for approximations in the theoretical model nih.govnih.gov. This analysis is crucial for understanding molecular flexibility and confirming the nature of stationary points (minima vs. transition states).

This compound is known to exist in equilibrium with its keto tautomer, thiophen-3(2H)-one okayama-u.ac.jpresearchgate.netrsc.org. DFT calculations are particularly valuable for predicting the relative stability and dominance of these tautomeric forms. Studies indicate that 3-hydroxythiophenes exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers researchgate.netrsc.org. Furthermore, the amount of the hydroxy tautomer is generally observed to be greater than in analogous 3-hydroxypyrroles researchgate.netrsc.org. Computational modeling, often employing DFT, is a key strategy to predict dominant tautomers and correlate them with spectroscopic observations, such as NMR shifts .

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a critical role in determining a molecule's chemical reactivity, stability, and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_gap), is a key indicator. A smaller energy gap typically suggests higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO physchemres.orgirjweb.com. DFT calculations are routinely used to determine these energy levels and the resulting gap physchemres.orgmdpi.comresearchgate.netosti.govirjweb.comresearchgate.netrsc.org. For 3-hydroxythiophene, DFT studies have been conducted to explore quantum chemical data, including HOMO and LUMO distribution, which can be utilized to analyze activity trends researchgate.net.

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing the aromaticity of a chemical system. It involves calculating the absolute magnetic shielding at a specific point (usually the ring center, NICS(0), or 1 Å above the ring center, NICS(1)) within a ring system. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity rsc.orgethz.ch. For thiophene rings, NICS analysis helps quantify the degree of aromaticity, which is a fundamental property influencing the molecule's stability and reactivity. Thiophene itself is considered an aromatic molecule, adhering to Hückel's 4n+2 π-electron rule researchgate.net.

HOMO-LUMO Energy Gap Determination

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to study excited-state properties, making it an invaluable tool for predicting electronic absorption and emission spectra, such as UV-Vis spectra. For this compound, TD-DFT calculations can determine excitation energies, maximum absorption wavelengths (λmax), and oscillator strengths, which correspond to the intensity of absorption bands physchemres.orgmdpi.comresearchgate.netfaccts.degaussian.comkarazin.uanih.gov. These computational spectra are often compared with experimental UV-Vis data to validate theoretical models and gain deeper insights into the electronic transitions within the molecule karazin.ua. The inclusion of solvent effects via solvation models (e.g., CPCM) in TD-DFT calculations allows for a more accurate representation of experimental conditions mdpi.comfaccts.de.

Excitation Energy and Oscillator Strength Calculations

The study of excitation energies and oscillator strengths is crucial for understanding the electronic transitions within a molecule and predicting its UV-Vis absorption spectrum. These parameters quantify the energy required to promote an electron from a ground state to an excited state and the probability of such a transition occurring, respectively. Time-Dependent Density Functional Theory (TD-DFT) is a widely adopted method for computing these properties. uni.lu

For thiophene-based compounds, TD-DFT calculations have been employed to determine S1 excitation energies and oscillator strengths, often utilizing functionals like BHHLYP or CAM-B3LYP with appropriate basis sets. While specific numerical values for unsubstituted this compound are not explicitly detailed in the provided search results, the methodology is broadly applied to thiophene and its derivatives to characterize their optoelectronic properties. For instance, studies on thiophene and oligothiophenes have revealed insights into their low-lying bright ππ* singlet excited states, although challenges and potential inaccuracies of TD-DFT for certain thiophene systems have also been noted, including spurious state inversion and incorrect distribution of oscillator strengths. Despite these considerations, TD-DFT remains a de facto workhorse for computational electronic spectroscopy, offering a mean accuracy of approximately 0.3 eV for vertical excitation energies in many medium-sized organic molecules. uni.lu

Molecular Electrostatic Potential (MESP) Analysis for Reactive Centers

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize and quantify the electrostatic potential around a molecule, providing insights into its electronic structure and potential reactive sites. MESP maps typically represent regions of high electron density (negative electrostatic potential, often colored red or orange) and low electron density (positive electrostatic potential, often colored blue or green). nih.gov

By analyzing the MESP surface of thiophene derivatives, researchers can identify electrophilic (electron-deficient) and nucleophilic (electron-rich) centers, which are critical for predicting how the molecule will interact with other chemical species. For example, MESP analysis has been used to pinpoint reactive centers in thiophene-substituted compounds, indicating where electrophilic and nucleophilic attacks are most likely to occur. Mulliken atomic charges and Fukui indices are often used in conjunction with MESP to further characterize these active sites, revealing how electron density is distributed and where a molecule is most reactive towards carbon steel atoms in corrosion inhibition studies involving thiophene derivatives.

Electron Density Redistribution in Excited States

Upon electronic excitation, molecules undergo a redistribution of their electron density, which can significantly alter their properties and reactivity. Computational methods, particularly TD-DFT, are instrumental in visualizing and analyzing these changes in electron density between the ground and excited states. uni.lu

Analyzing electron density redistribution in excited states helps to understand phenomena such as charge transfer (CT) character, where electrons move from one part of the molecule to another upon excitation. This is particularly relevant for organic luminescence molecules and materials designed for optoelectronic devices. For instance, studies on organic molecules have explored how electron-donating and electron-withdrawing groups influence charge redistribution in excited states, affecting properties like excited-state intramolecular proton transfer. The ability to characterize these changes provides a deeper understanding of a molecule's photophysical behavior and its potential applications in various technologies. uni.lu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. Unlike static docking methods, MD simulations capture the flexibility and conformational changes of both ligands and their targets, offering a more realistic representation of molecular interactions.

Ligand-Target Interaction Stability Evaluation

In the context of drug discovery and biomolecular interactions, MD simulations are extensively used to evaluate the stability and binding affinity of a ligand to its target protein. This involves simulating the complex over a period (e.g., nanoseconds to microseconds) and analyzing various parameters. Key metrics for evaluating stability include Root Mean Square Deviation (RMSD), which measures the deviation of atomic positions over time, and binding free energy calculations.

MD simulations can provide mechanistic insights at an atomic level, identifying key residues that stabilize ligand binding within catalytic sites and other pockets of a protein. For example, studies involving thiophene derivatives as potential inhibitors have utilized MD simulations to understand their interactions with biological targets, assessing stability and binding affinity. This dynamic approach helps to refine lead compounds and optimize their therapeutic outcomes by providing a detailed understanding of the forces governing their interaction with biological macromolecules.

Mechanistic Investigations

Computational chemistry, particularly DFT, is an invaluable tool for investigating reaction mechanisms, elucidating pathways, and characterizing transient species like transition states. This allows for a deeper understanding of chemical transformations involving this compound and its derivatives.

Elucidation of Reaction Pathways and Transition States

DFT calculations are widely applied to map out potential energy surfaces of reactions, identifying stable intermediates and high-energy transition states. By calculating the energy barriers associated with these transition states, researchers can determine the most energetically favorable reaction pathways and predict reaction rates.

For thiophene-based systems, computational mechanistic investigations have provided significant insights. For instance, DFT studies have elucidated reaction mechanisms for the synthesis of 2-substituted benzo[b]thiophen-3-ols, proposing both neutral and anionic pathways and analyzing their respective energy profiles and rate-determining steps. Similarly, the rearrangement of 3-hydroxy-2,3-dihydro-benzo[b]this compound derivatives has been investigated using DFT to predict thermodynamic properties. Computational studies have also been crucial in understanding complex reactions like the halogen dance on thiophene substrates, identifying four-center type lithium-halogen exchange transition states and their activation energies. Furthermore, detailed experimental and computational studies have been employed to rule out certain intermediates and propose complex mechanisms involving ketocarbene intermediates and thermal rearrangements for reactions involving thiophene derivatives, providing calculated barriers and reaction energies for various transition states. The reaction of thiophene with species like hydroxyl radicals and NO3 has also been computationally studied, revealing addition-elimination and H-abstraction pathways along with their energy barriers.

Compound Names and PubChem CIDs

V. Biological and Pharmacological Activities of Thiophen-3-ol Derivatives

Antimicrobial Properties

Thiophene derivatives, including those structurally related to thiophen-3-ol, are recognized for their significant antimicrobial properties nih.govwikipedia.orgmims.commims.com. Structural modifications to the thiophene ring can further enhance these activities, positioning them as potential new antimicrobial agents nih.gov.

Studies have demonstrated that thiophene derivatives can effectively inhibit the growth of various bacterial strains nih.govwikipedia.org. For instance, a thiophene derivative has shown efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis nih.gov. Some investigations indicate that certain thiophene derivatives exhibit a higher inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria nih.gov. However, other thiophene derivatives have displayed broad-spectrum antibacterial activity wikidata.org.

Specific examples highlight the potent antibacterial effects of these compounds. Compound 7, a thiophene derivative, demonstrated superior potency against Pseudomonas aeruginosa when compared to the standard antibiotic gentamicin cenmed.com. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, which are derivatives of benzo[b]this compound, showed a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria nih.gov. Furthermore, certain ocotillol-type derivatives, which share a sulfur-containing heterocyclic scaffold, have exhibited strong antibacterial activity. Notably, compound 13d demonstrated MIC values ranging from 1-4 µg/mL against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli mims.com. Other ocotillol-type derivatives, including compounds 11f, 11g, 11i, and 13a-13d, showed good antibacterial activity with MIC values of 1-8 µg/mL against S. aureus and 2-8 µg/mL against B. subtilis mims.com. Generally, these ocotillol-type compounds exhibited greater activity against Gram-positive bacteria than Gram-negative bacteria mims.com.

Table 1: Antibacterial Efficacy of Selected Thiophene Derivatives

| Compound / Derivative Type | Target Bacteria | MIC (µg/mL) / Efficacy | Reference |

| Thiophene derivative (unspecified) | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Effectiveness demonstrated | nih.gov |

| Compound 7 (thiophene derivative) | Pseudomonas aeruginosa | More potent than gentamicin | cenmed.com |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | nih.gov |

| Compound 13d (ocotillol-type derivative) | S. aureus, B. subtilis, MRSA, E. coli | 1-4 | mims.com |

| Compounds 11f, 11g, 11i, 13a-13d (ocotillol-type derivatives) | S. aureus | 1-8 | mims.com |

| Compounds 11f, 11g, 11i, 13a-13d (ocotillol-type derivatives) | B. subtilis | 2-8 | mims.com |

Thiophene derivatives are also recognized for their antifungal properties nih.govwikipedia.org. Some synthesized thiophene compounds have demonstrated moderate activity against various fungal strains uni.lu.

A notable example is the thiophene derivative 5CN05, which displayed moderate to weak antifungal activity against Candida species (MIC = 270-540 µg/mL) and good activity against Cryptococcus neoformans (MIC = 17 µg/mL) researchgate.net. When 5CN05 was formulated into a microemulsion (ME-5CN05), its antifungal activity significantly improved, with MIC values of 70-140 µg/mL against Candida species and a notable 2.2 µg/mL against C. neoformans researchgate.net. Additionally, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed an MIC of 16 µg/mL against yeast nih.gov. Thiazole and thiophene carboxamides have also exhibited activity against filamentous fungi nih.gov.

Table 2: Antifungal Efficacy of Selected Thiophene Derivatives

| Compound / Derivative Type | Target Fungi | MIC (µg/mL) | Reference |

| 5CN05 (thiophene derivative) | Candida species | 270-540 | researchgate.net |

| 5CN05 (thiophene derivative) | Cryptococcus neoformans | 17 | researchgate.net |

| ME-5CN05 (5CN05 in microemulsion) | Candida species | 70-140 | researchgate.net |

| ME-5CN05 (5CN05 in microemulsion) | Cryptococcus neoformans | 2.2 | researchgate.net |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | 16 | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast | 16 | nih.gov |

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Anticancer Potential

Thiophene derivatives have shown promising anticancer potential, primarily by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest nih.govwikipedia.org. They have been extensively investigated as cytotoxic agents against various cancer cell lines, representing a significant area of research for solid tumor treatment nih.govwikipedia.org.

Preclinical studies have demonstrated the cytotoxic effects of thiophene derivatives against a range of cancer cell lines nih.gov. Cytotoxicity assays, including those on human cancer cell lines like A549 and HepG2, have revealed varying degrees of toxicity, with some derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells nih.gov. Thiophene derivatives have also shown cytotoxic activity against breast, colon, and ovarian cancer cells wikipedia.org.

Several specific thiophene derivatives have been identified as potent anticancer agents. Compounds such as 5, 10c, 10d, 13b, 14a, 18b, 18d, 18e, and 20b demonstrated potent activity against a panel of six cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD-1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF-7), and nasopharyngeal carcinoma (HONE-1) fishersci.ca. For example, compound 14a, a thiophene derivative, exhibited higher cytotoxicity against these six cancer cell lines compared to compound 14b fishersci.ca. Compound 18d showed high cytotoxicity against the NUGC cell line with an IC50 of 84 nM, while compound 18e displayed high cytotoxicity against NUGC, DLD-1, HA22T, HEPG2, and HONE1 cell lines fishersci.ca.

A series of thiophene derivatives (TPs) exhibited antitumor activity in HepG2 and SMMC-7721 cell lines. TP 5, in particular, showed higher activity than other TPs, including paclitaxel, with cell viability ranging from 18% to 98% at a concentration of 30.0 µg/mL fishersci.be. Compound RAA5, a novel thiophene derivative, demonstrated strong anti-cancer activity in initial screenings against various cell lines, with breast, renal, lung, leukemia, and CNS cancer cell lines being particularly susceptible, showing a mean growth percent activity of -16.98% researchgate.net. The benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a highly potent compound with broad-spectrum antitumor activity across multiple cancer cell lines scilit.comciteab.com. Another thiophene derivative, Compound 480, showed promising anticancer activity with low IC50 values in HeLa (12.61 µg/mL) and HepG2 (33.42 µg/mL) cells, which were lower than those observed for paclitaxel under similar experimental conditions nih.gov.

Table 3: Anticancer Activity of Selected Thiophene Derivatives against Cancer Cell Lines

| Compound / Derivative Type | Cancer Cell Lines | IC50 (nM or µg/mL) / Efficacy | Reference |

| Compound 18d (thiophene derivative) | NUGC | 84 nM | fishersci.ca |

| Compound 18e (thiophene derivative) | NUGC, DLD-1, HA22T, HEPG2, HONE1 | High cytotoxicity | fishersci.ca |

| TP 5 (thiophene derivative) | HepG2, SMMC-7721 | Higher activity than paclitaxel (at 30.0 µg/mL, cell viability 18-98%) | fishersci.be |

| RAA5 (thiophene derivative) | Breast, Renal, Lung, Leukemia, CNS cancer | Mean growth percent activity: -16.98% | researchgate.net |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Various cancer cell lines | Broad-spectrum antitumor activity | scilit.comciteab.com |

| Compound 480 (thiophene derivative) | HeLa | 12.61 µg/mL | nih.gov |

| Compound 480 (thiophene derivative) | HepG2 | 33.42 µg/mL | nih.gov |

The anticancer potential of thiophene derivatives is often linked to their ability to interact with specific cellular proteins, thereby modulating enzyme activities and influencing crucial cellular signaling pathways nih.gov. Several benzothiophene-based compounds, which are derivatives of benzo[b]this compound, have demonstrated anticancer activities by targeting key cellular proteins such as tubulin, topoisomerase, and histone deacetylase wikipedia.org.

Specifically, the benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17, has been shown to inhibit WEE1 kinase and disrupt tubulin polymerization, leading to G2/M phase accumulation and cell cycle arrest in A549 cells citeab.com. This compound also induced elevated levels of caspase 3 and 9, indicating the activation of apoptotic pathways citeab.com.

Thiophene and thiazole substituted trifluoroethanone derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors nih.gov. HDACs are critical targets in cancer therapy as they regulate gene expression and cellular functions, including cell cycle progression, cellular proliferation, and apoptosis nih.gov. The structural and functional connections between topoisomerase II (Topo II) and other cancer-related targets, such as HDACs and various kinases, are actively explored in the development of dual-target inhibitors for enhanced anticancer efficacy nih.gov. While direct evidence for this compound derivatives specifically targeting topoisomerase is not detailed, the broader class of benzothiophene derivatives has been shown to interact with this enzyme wikipedia.org. Some thiophene derivatives can also induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, ultimately triggering apoptosis nih.gov.

Activity against Cancer Cell Lines

Anti-Inflammatory Activities

Thiophene derivatives possess notable anti-inflammatory properties wikipedia.orgwikipedia.orgmims.commims.comresearchgate.net. Thiophene-based compounds, including well-known drugs like Tinoridine and Tiaprofenic acid, exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes wikipedia.orgmims.commims.com. Another thiophene-containing drug, Zileuton, functions as a lipoxygenase (LOX) inhibitor, contributing to its anti-inflammatory action wikipedia.orgmims.commims.com.

The presence of specific functional groups, such as carboxylic acids, esters, amines, amides, methyl, and methoxy groups, has frequently been correlated with enhanced anti-inflammatory activity and improved recognition of enzymes like COX and LOX wikipedia.orgmims.com. In an in vivo carrageenan-induced paw edema model, a thiophenic derivative (compound 15) demonstrated superior anti-inflammatory inhibition (58.46%) compared to indomethacin (47.73%) wikipedia.org. Furthermore, thiophenic derivatives 16 and 17, bearing methyl and chlorine substituents, exhibited anti-inflammatory activity comparable to sodium diclofenac in the same model, achieving reductions in inflammation of 48.94% and 47%, respectively wikipedia.orgmims.com.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are critical mediators in the inflammatory response, catalyzing the biosynthesis of prostaglandins. Inhibition of these enzymes is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene derivatives have been extensively investigated for their COX inhibitory properties.

Research indicates that certain thiophene derivatives exhibit potent inhibition of COX enzymes. For instance, a study reported an IC50 value of 6.0 µM for COX inhibition by a thiophene derivative. vulcanchem.com Commercial drugs such as Tinoridine and Tiaprofenic acid, which contain a thiophene moiety, are well-known for their anti-inflammatory effects through COX enzyme inhibition. fishersci.caguidetopharmacology.orguni.lu Furthermore, a thiophene derivative designated RMD86 has demonstrated antinociceptive and antipyretic activities in mice, suggesting its mechanism involves inhibition of both COX-1 and COX-2 isoforms. uni.lu

More specific investigations into thiophene-containing compounds, such as certain pyrimidine derivatives, have revealed selective COX-2 inhibitory activity. For example, compounds 5 and 6, which are pyrimidine derivatives incorporating a thiophene moiety, showed significant COX-2 inhibition with IC50 values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, respectively, comparable to the standard drug celecoxib. cenmed.com Another pyrimidine derivative (compound 29) with a thiophene moiety also demonstrated potent COX-2 inhibition with an IC50 of 0.25 µM. cenmed.com Similarly, diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids, which are thiophene-containing structures, have been identified as selective COX-2 inhibitors, with compound 8o exhibiting an IC50 of 10.50 µM against COX-2. wikidata.org

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, another class of potent inflammatory mediators. Inhibition of LOX enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions. This compound derivatives and related thiophene-based compounds have shown promising LOX inhibitory activities.

Studies have identified thiophene-based compounds capable of inhibiting 5-LOX. For example, derivatives 3e and 3f, incorporating thiophene and furan systems respectively, exhibited good activity against 5-lipoxygenase, with IC50 values of 29.2 µM and 55.5 µM. vulcanchem.comfishersci.cabidd.group Furthermore, aryl-substituted thiophen-3-ols and their derivatives are recognized as 5-lipoxygenase inhibitors. vulcanchem.com In the context of 15-lipoxygenase-1 (15-LOX-1) inhibition, 2-amino thiophenes have been investigated, with compound A9 demonstrating significant inhibitory potency (IC50 = 12.4 ± 0.9 µM), and compounds C2 and C6 showing IC50 values of 18.6 ± 6.0 µM and 20.6 ± 3.8 µM, respectively. wikidata.org Zileuton, a commercially available drug containing a benzothiophene moiety, is a specific 5-lipoxygenase inhibitor that blocks the formation of leukotrienes. mims.comnih.govfishersci.bewikipedia.org

Modulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) play pivotal roles in initiating and perpetuating inflammatory processes. Modulation of these cytokines is a key strategy in managing inflammatory diseases. Thiophene derivatives have shown potential in downregulating the expression and production of these mediators.

Thiophenes have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. jkchemical.com An in vivo study demonstrated that a thiophene derivative, when administered at 20 mg/kg, led to significant reductions in TNF-α and IL-6 levels. vulcanchem.com In models of carrageenan-induced paw edema, thiophene derivatives have been shown to reduce inflammatory parameters, including the release of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α. nih.gov Furthermore, a thiophene-containing compound (compound 16) has been identified as an inhibitor of the Iĸĸβ kinase, an enzyme involved in the regulation of pro-inflammatory cytokines, leading to a reduction in IL-6 mRNA expression in RAW cells. uni.lu

Antioxidant and Chelating Potential

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, contributes to various diseases, including inflammatory conditions. Antioxidants counteract ROS, while chelating agents can bind to metal ions that catalyze pro-oxidant reactions. Benzo[b]this compound derivatives have been noted for their discrete antioxidant and chelating potential. mims.comnih.govfishersci.bewikipedia.org Additionally, Tinoridine, a thiophene-based drug, exhibits potent antiperoxidative and radical scavenger activity. guidetopharmacology.org

Free Radical Scavenging Activity (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used in vitro method to evaluate the free radical scavenging activity of compounds. Several thiophene derivatives have demonstrated significant free radical scavenging capabilities in this assay. Benzo[b]this compound derivatives have been subjected to DPPH assays to assess their antioxidant properties. mims.comnih.govfishersci.be

Specific research findings include:

A hydrazone derivative containing a thiophene moiety (compound 29) showed DPPH radical scavenging activity that was 1.26 times higher than that of ascorbic acid, a well-known antioxidant.

Novel thiophene compounds, such as RAA5 and RAA7, exhibited excellent antioxidant activity in the DPPH assay when compared to ascorbic acid.

Among a series of triheterocyclic compounds incorporating benzimidazole, thiophene, and 1,2,4-triazole rings, compound 5c demonstrated notable antioxidant activity with an SC50 value of 9.89 ± 0.07 µg/mL in the DPPH method.

Enzyme Inhibition Studies

Beyond COX and LOX, this compound derivatives have been explored for their inhibitory effects on other enzymes, particularly human monoamine oxidases (hMAOs). MAO enzymes play a crucial role in the metabolism of neurotransmitters and are implicated in neurodegenerative diseases.

A series of benzo[b]this compound derivatives have been synthesized and evaluated as potential human monoamine oxidase (hMAO) inhibitors in vitro and ex vivo. mims.comnih.govfishersci.bewikipedia.org Most of these compounds showed high selectivity for the MAO-B isoform. mims.comnih.govfishersci.bewikipedia.org Molecular docking studies further supported their potential binding interactions with MAO enzymes. mims.comnih.govfishersci.bewikipedia.org Table 1 presents selected inhibitory activities of benzo[b]this compound derivatives against hMAO-A and hMAO-B.

Table 1: Inhibitory Activity (IC50) of Selected Benzo[b]this compound Derivatives Towards hMAO-A and hMAO-B mims.com

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (hMAO-A/hMAO-B) |

| PM1 | 0.034 | 0.0052 | 6.5 |

| PM2 | 0.045 | 0.0061 | 7.4 |

| PM16 | 0.052 | 0.0078 | 6.7 |

| PM18 | 0.068 | 0.0085 | 8.0 |

| PM20 | 0.073 | 0.0091 | 8.0 |

Note: Data extracted from a study on benzo[b]this compound derivatives. mims.com

Human Monoamine Oxidase (hMAO) Inhibition (hMAO-A and hMAO-B isoforms)

A significant area of research for this compound derivatives involves their potent inhibitory activity against human monoamine oxidases (hMAOs), particularly the hMAO-B isoform. MAO enzymes play crucial roles in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Studies have demonstrated that a series of benzo[b]thiophen-3-ols act as effective hMAO inhibitors, often exhibiting high selectivity for hMAO-B. For instance, compounds like PM6, a benzo[b]this compound derivative, have shown potent hMAO-B inhibitory activity with a Ki value of 0.28 µM. uniroma1.it Other thiophene-based conjugated dienones, such as CD14, have also been identified as highly potent hMAO-B inhibitors, with an IC50 value of 0.036 ± 0.008 µM, demonstrating greater potency than established MAO-B inhibitors like pargyline. nih.gov Similarly, certain benzyloxy ortho/para-substituted chalcones with a thiophene substituent in the A-ring, like compound B10, displayed strong hMAO-B inhibition with an IC50 value of 0.067 µM and high selectivity (SI = 504.791). researcher.life

The inhibitory activities of selected this compound derivatives against hMAO-A and hMAO-B are summarized in the table below:

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | hMAO-B Ki (µM) | Selectivity Index (SI) (hMAO-A/hMAO-B) | Reference |

| PM6 | Not specified | Not specified | 0.28 | Not specified | uniroma1.it |

| CD11 | Not specified | 0.063 ± 0.001 | Not specified | Not specified | nih.gov |

| CD14 | Not specified | 0.036 ± 0.008 | Not specified | Not specified | nih.gov |

| B10 | Not specified | 0.067 | 0.030 ± 0.001 | 504.791 | researcher.life |

| B15 | Not specified | 0.12 | 0.033 ± 0.001 | 287.600 | researcher.life |

| CA4 | Not specified | 0.032 | 0.027 ± 0.002 | 49.75 | researcher.life |

| CA10 | 0.310 | 0.074 | 0.016 ± 0.005 (for MAO-A) | Not specified | researcher.life |

Structure-Activity Relationship (SAR) for Enzyme Inhibition

Structure-Activity Relationship (SAR) studies have been crucial in understanding how modifications to the this compound scaffold influence their hMAO inhibitory activity. Molecular docking studies have underscored potential binding site interactions suitable for MAO inhibition and have suggested structural requirements for improving activity. nih.govselcuk.edu.trresearchgate.net

Key observations from SAR analyses include:

Aryl Substituents: Chemical modification of aryl substituents on the benzo[b]this compound scaffold can significantly improve the inhibitory activity. nih.govselcuk.edu.trresearchgate.net

Scaffold Comparison: The thiophene scaffold has been shown to be a highly potent core for MAO-B inhibition. For instance, in a series of heterocyclic conjugated dienones, a thiophene scaffold with a -OCH3 group (CD14) was found to be 1.75-fold more potent than an indole scaffold with the same substitution (CD11) in inhibiting MAO-B. nih.gov

Substituent Effects: The nature and position of substituents on the thiophene or fused rings play a critical role. For chalcone derivatives, the thiophene substituent in the A-ring (as seen in B10) led to strong hMAO-B inhibition. researcher.life Similarly, specific groups like -OH or -F at the para position on the A-ring in isopropyl chalcones provided higher MAO-B inhibition. researcher.life

Chalcone Moiety Similarity: The benzo[b]this compound scaffold shares structural similarities with the chalcone moiety, which is known for its ability to bind to hMAO enzymes, contributing to its inhibitory potential. nih.govresearchgate.netunich.itresearchgate.net

Antiviral Properties

Thiophene derivatives have been explored for their potential antiviral activities against a range of viruses. General thiophene compounds have shown promising properties, including antimicrobial, antiviral, and anticancer effects, due to their ability to interact with biological targets. ontosight.aiontosight.ai

More specifically, thiophene sulfonate chalcone derivatives have demonstrated antiviral efficacy. For example, some compounds containing a thiophene sulfonate group have shown excellent curative activities against Tobacco Mosaic Virus (TMV) in in vivo evaluations. pensoft.net While the exact mechanism often involves interaction with biological molecules, the presence of the thiophene ring contributes to these properties. ontosight.ai

Anti-neuroinflammatory Potential

Neuroinflammation is a critical factor in the progression of various neurodegenerative diseases. This compound derivatives have shown promise in modulating neuroinflammatory responses. Benzo[b]this compound derivatives have been evaluated for their neuroprotective effects, demonstrating the ability to inhibit hMAO-B and possess antioxidant and metal-chelating potentials, which contribute to neuroprotection. researchgate.net

Furthermore, studies on 1,4-benzodioxan-substituted thienyl chalcone derivatives have revealed their anti-neuroinflammatory activity, alongside their potent hMAO-B inhibition. researchgate.net These compounds can reduce inflammatory markers and pathways associated with neuroinflammation. For instance, in studies on related anti-neuroinflammatory agents, the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and nitric oxide (NO) release, has been observed. mdpi.comresearchgate.netnih.gov While specific direct evidence for this compound itself in anti-neuroinflammation is less detailed in the provided snippets, the activity of its derivatives, particularly those with a thienyl chalcone moiety, indicates a strong potential in this area.

Toxicological Assessment (in silico ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness and safety profiles of potential therapeutic compounds. For this compound derivatives, these computational assessments provide insights into their pharmacokinetic properties.

General thiophene derivatives have undergone in silico ADMET analysis, revealing favorable characteristics for drug development. For example, a thiophene derivative, 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, was predicted to have good ADMET profiles. researchgate.net Another thiophene-containing amino alcohol, (2S)-2-amino-3-thiophen-2-ylpropan-1-ol, showed high gastrointestinal absorption (92%), moderate blood-brain barrier (BBB) penetration (logBB = 0.3), and a low risk of CYP450 inhibition (IC50 > 10 µM for CYP2D6). vulcanchem.com

Biological Target Prediction

Computational methods are increasingly employed to predict the biological targets of chemical compounds, offering insights into their potential mechanisms of action and therapeutic applications. For thiophene derivatives, various biological targets have been predicted.

The SuperPred webserver, an artificial intelligence tool, has been utilized to predict potential drug targets for thiophene derivatives. mdpi.commsu-journal.com Predicted targets for some thiophene derivatives include:

Enzymes: Cathepsin D, Aldose reductase, and various human monoamine oxidases (hMAO-A and hMAO-B). uniroma1.itnih.govresearcher.lifenih.govselcuk.edu.trresearchgate.netunich.itresearchgate.netmdpi.commsu-journal.com

Kinases: EGFR, VEGFR-2, and BRAFV600E, particularly for thieno-thiazole derivatives. rsc.org

Transcription Factors: Transcription intermediary factor 1-alpha. msu-journal.com

Bacterial Proteins: Mycobacterium tuberculosis proteins (e.g., 1P44, 1P45, 4TZK) for antitubercular thiophene derivatives. researchgate.net

These predictions highlight the diverse range of biological pathways and proteins that this compound derivatives can potentially modulate, underscoring their broad therapeutic applicability.

Pharmacophore Development and Lead Compound Design

Pharmacophore development is a critical step in rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. For this compound derivatives, pharmacophore models have been instrumental in guiding lead compound design and optimization.

The benzo[b]this compound scaffold has been identified as a promising core for neuroprotection and the development of novel lead compounds, particularly as hMAO inhibitors. nih.govselcuk.edu.trresearchgate.netresearchgate.netuniroma1.it Pharmacophore models for hMAO inhibition have been inspired by the structural similarities of the benzo[b]this compound scaffold to the chalcone moiety, which is known to bind to hMAO enzymes. nih.govresearchgate.netunich.itresearchgate.net

Pharmacophore modeling tools allow for the assessment of compounds based on their steric and electronic features, aiding in lead optimization and virtual screening. schrodinger.com These models help in understanding unknown binding sites and identifying novel compounds with desired biological activity. schrodinger.com The process typically involves pharmacophore modeling and validation, followed by virtual screening, hit profiling, and lead identification. nih.gov By incorporating structural requirements identified through SAR studies, such as the importance of aryl substituents for MAO inhibition, pharmacophore models can be refined to design more potent and selective lead compounds. nih.govselcuk.edu.trresearchgate.net

Vi. Applications in Materials Science and Industrial Processes

Organic Electronics Applications

The versatility of thiophene derivatives positions them as key components in the development of cutting-edge organic electronic materials. This includes their integration into conductive polymers, organic light-emitting diodes (OLEDs), and various photonic and sensor devices.

Conductive Polymers

Thiophene and its derivatives are among the most common organic molecules employed in the creation of conductive materials, owing to their favorable electrical and chemical properties, as well as their environmental stability. The strategic incorporation of thiophene units into polymer matrices significantly enhances both electrical conductivity and thermal stability. For instance, regioregular polythiophenes, which are polymers derived from substituted thiophenes, have demonstrated excellent electrical properties and are being developed for applications such as field-effect transistors, solar cells, and electrostatic dissipative coatings.

Specific examples of such polymers include water-soluble conducting polymers like poly(thiophene-3-propionic acid) (PTPA) and poly(thiophene-3-octanoic acid) (PTOA), which possess pendant carboxylic acid functionalities. Furthermore, innovative approaches involve the precise distribution of thiophene groups within polyethylene chains. Subsequent copolymerization with monomers such as 3,4-ethylenedioxythiophene (EDOT) can yield two-dimensional conductive platelets with enhanced surface conductivity. Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives are prominent examples of highly promising conductive polymers, widely utilized in organic electronics as transparent conductive oxides and hole-conducting layers in various devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based organic semiconductors, including those derived from fused thiophenes like thieno[3,2-b]thiophene and thieno[2,3-b]thiophene, serve as crucial building blocks for the development of high-performance OLEDs, contributing to enhanced efficiency. The emitting layers of OLEDs can be constructed by incorporating thienothiophene derivatives into their polymeric backbones. For example, specific iridium(III) complexes, featuring cyclometalated ligands that are derivatives of benzothiophene (a fused thiophene system), have been synthesized and successfully applied as emitters in OLEDs, exhibiting high efficiencies.

Photonic and Sensor Devices

Thiophene derivatives play a vital role in the advancement of photonic and sensor technologies. Regioregular polythiophenes with acid side-chains, such as poly(thiophene-3-propionic acid), have been shown to function as robust solid-state sensors for acid vapor, demonstrating reversible color changes upon exposure. Beyond conductive polymers, the unique optical properties of related heterocyclic compounds like thieno[2,3-b]thiophene make them suitable for diverse applications in photonic devices, contributing

Dye Applications

Industrial Dyeing Processes